Cas no 98-84-0 (α-Phenylethylamine)

α-Phenylethylamine structure
α-Phenylethylamine structure
Product Name:α-Phenylethylamine
CAS 번호:98-84-0
MF:C8H11N
메가와트:121.179641962051
CID:34983
PubChem ID:7408
Update Time:2025-04-19

α-Phenylethylamine 화학적 및 물리적 성질

이름 및 식별자

    • α-Phenylethylamine
    • 1-phenylethylamine
    • alpha-Methylbenzylamine
    • 1-Phenethylamine
    • 1-Amino-1-phenylethane
    • 1-Fenylethylamin
    • 1-Phenylethanamine
    • Benzene, (1-amino-ethyl)-
    • Benzenemethanamine, alpha-methyl-
    • DL-1-Phenylethylamine
    • alpha-Phenyl Ethylamine
    • (+/-)-1-Phenylethylamine
    • DL-alpha-Phenylethylamine
    • dl-PEA
    • (+/-) Alpha-Methylbenzylamine
    • DL-phenylethylamine
    • (R,S)-(+/-)-1-Phenylethylamine
    • Benzenemethanamine, a-methyl-
    • C8H11N
    • DL-alpha-Methylbenzylamine
    • 1-phenyl-ethanamin
    • 1-phenyl-ethylamin
    • phenyl-1ethylamine
    • Sumine 2079
    • .alpha.-Methylbenzylamine
    • dl-a-methylbenzylamine
    • N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLICACID
    • Benzylamine, .alpha.-methyl-, (.+/-.)-
    • AS-80972
    • 1-phenylethan-1-amine
    • 1-PHENETHYLAMINE [HSDB]
    • a-aminoethylbenzene
    • alpha-Phenethylamine
    • (1-Aminoethyl)benzene
    • DL-
    • NSC-8391
    • alpha-methyl-benzylamine
    • (RS)-alpha-methylbenzylamine
    • DL-1-phenethylamine
    • FT-0604486
    • CS-W013564
    • F0798-0597
    • Benzenemethanamine, .alpha.-methyl-, (.+/-.)-
    • Ethanamine, 1-phenyl-
    • (-)-1-phenylethylamine
    • alpha-methylbenzyl amine
    • (+)1-phenylethan-1-amine
    • C02455
    • (+)-alpha-methylbenzylamine
    • .alpha.-Phenethylamine
    • alpha-Aminoethylbenzene
    • (-)-alpha-methyl-benzylamine
    • (S)-(-)-.alpha.-Methylbenzylamine
    • L(-)-.alpha.-Methylbenzylamine
    • Benzenemethaneamine, alpha-methyl-
    • (+/-)-1-phenyl-ethanamine
    • a-methylbenzenemethanamine
    • 1-Phenylethanamine #
    • EINECS 202-706-6
    • M0165
    • .alpha.-Phenylethylamine
    • PS-4601
    • (+)-alpha-methyl benzyl amine
    • L-(-)-.alpha.-Phenylethylamine
    • dl-1-phenylethyl amine
    • EINECS 210-545-8
    • (-)-alpha-methylbenzylamine
    • alpha-Methylbenzylamine, 99%
    • Timepidiumbromide
    • FT-0601072
    • 618-36-0
    • Z57102377
    • alpha-methyl benzylamine
    • 1-phenyl-ethyl-amine
    • l-phenylethylamine
    • alpha-Phenylethylamine
    • racemic 1-phenylethylamine
    • 1-Phenyl ethylamine
    • NS00001808
    • AI3-03116
    • (+)-1-phenylethylamine
    • racemic alpha-methylbenzylamine
    • 1-Fenylethylamin [Czech]
    • (1-phenylethyl)amine
    • W-105090
    • 98-84-0
    • DL-a-methylbenzyla
    • rac-1-phenylethanamine
    • (S)-.alpha.-Methylbenzenemethanamine
    • D77753
    • SCHEMBL4701869
    • alpha-methylbezylamine
    • 1(r,s)-phenylethylamine
    • BDBM50023171
    • racemic alpha-methyl-benzenemethanamine
    • Ethylamine, 1-phenyl-
    • (RS)-.ALPHA.-METHYLBENZYLAMINE
    • Benzenemethanamine, .alpha.-methyl-, (R)-
    • NSC8391
    • WLN: 1M1R
    • (-)-alpha-methylbenzenemethanamine
    • (S)-(-)-a-methyl-benzylamine
    • .ALPHA.-METHYLBENZYLAMINE [MI]
    • NSC 8391
    • (-) alpha-methyl-benzylamine
    • CHEBI:670
    • (-)alpha-phenylethylamine
    • alpha-Methylbenzenemethanamine
    • A-Phenylethylamine
    • (+/-)-.ALPHA.-PHENYLETHYLAMINE
    • .ALPHA.-AMINOETHYLBENZENE
    • EC 210-545-8
    • 1-phenylethyl amine
    • DL-.ALPHA.-METHYLBENZYLAMINE
    • .ALPHA.-METHYLBENZENEMETHANAMINE
    • AM20060838
    • MFCD00008069
    • (R,S)-.ALPHA. METHYLBENZYLAMINE
    • (rs)-1-phenylethylamine
    • (-)-.alpha.-Phenethylamine
    • 1-Phenyl-1-ethanamine
    • (+)-alpha-methyl-benzylamine
    • a-methylbenzylamine
    • a-phenethylamine
    • (-)-alpha-phenylethylamine
    • CHEMBL278059
    • UNII-HZ9DM6B2MT
    • (+) alpha-methylbenzylamine
    • (R)-.alpha.-Methylbenzenemethanamine
    • BENZYLAMINE, .ALPHA.-METHYL-, DL-
    • (S)-1-phenylethanamine;(1S)-1-phenylethanamine
    • A-Methylbenzylamine DL-
    • DTXSID40862301
    • (+/-)-.ALPHA.-PHENETHYLAMINE
    • FT-0658781
    • HSDB 2742
    • AKOS016039387
    • Benzylamine, alpha-methyl-
    • (S)-alpha-methyl benzylamine
    • AKOS000119070
    • SCHEMBL830
    • (+/-)-alpha-Methylbenzylamine
    • (-) alpha methyl benzyl amine
    • (+/-)- alpha -Methylbenzylamine
    • 1-Phenyl-ethylamine
    • racemic 1-phenylethanamine
    • BCP32849
    • (+/-)-1-phenylethanamine
    • Q3560549
    • EN300-17925
    • Benzenemethanamine, .alpha.-methyl-, (S)-
    • (+/-)-1-(phenyl)ethylamine
    • Benzenemethanamine, .alpha.-methyl-
    • Benzylamine, .alpha.-methyl-
    • HZ9DM6B2MT
    • alpha-methyl benzyl amine
    • (+/-)-1-Phenyl-ethylamine
    • phenylethan-1-amine
    • Benzenemethaneamine, .alpha.-methyl-
    • Benzylamine, alphamethyl
    • benzene, (1-aminoethyl)-
    • Ethanamine, 1phenyl
    • ALBB-032928
    • 1Phenylethanamine
    • D-alpha-Phenylethylamine; R-(+)-alpha-Methylbenzylamine; D(+)-alpha-Methylbenzylamine; (+)-PEA; (R)-(+)-1-Phenylethylamine
    • 1Fenylethylamin
    • (R,S)-ALPHA METHYLBENZYLAMINE
    • alphaAminoethylbenzene
    • DB-054000
    • (+/-)-?-METHYLBENZYLAMINE
    • alphaMethylbenzenemethanamine
    • alphaPhenylethylamine
    • Benzene, (1aminoethyl)
    • DB-015888
    • Benzenemethanamine, alpha-methyl-, (S)-
    • alphaPhenethylamine
    • Benzenemethanamine, alphamethyl
    • 202-706-6
    • Benzenemethanamine, alpha-methyl-, (R)-
    • Benzenemethaneamine, alphamethyl
    • Ethylamine, 1phenyl
    • STK397443
    • FP11135
    • Benzenemethanamine, a-methyl-; 1-Phenylethanamine; a-Phenylethylamine
    • 1Phenylethylamine
    • 1Amino1phenylethane
    • (+/-)-alpha-Phenylethylamine
    • (+/-)-ALPHA-PHENETHYLAMINE
    • 인치: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
    • InChIKey: RQEUFEKYXDPUSK-UHFFFAOYSA-N
    • 미소: NC(C)C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 121.08900
  • 동위원소 질량: 121.089149355g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 74.6
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 26Ų

실험적 성질

  • 색과 성상: 무색 액체
  • 밀도: 0.94 g/mL at 25 °C(lit.)
  • 융해점: 25°C
  • 비등점: 185 °C756 mm Hg(lit.)
  • 플래시 포인트: 175 °F
  • 굴절률: n20/D 1.526(lit.)
  • PSA: 26.02000
  • LogP: 2.40660
  • 용해성: 그것은 공기 중의 이산화탄소를 흡수할 수 있을 뿐만 아니라 강한 알칼리성을 띤다.알코올\에테르와 혼용할 수 있으며, 물에 약간 용해된다

α-Phenylethylamine 보안 정보

  • 위험물 운송번호:UN 2735 8/PG 2
  • WGK 독일:1
  • 위험 범주 코드: 21/22-34
  • 보안 지침: S26-S28-S36/37/39-S45
  • 포카표 F사이즈:10-23
  • 위험물 표지: C
  • 포장 등급:III
  • 위험 용어:R21/22; R34
  • 위험 등급:8
  • 패키지 그룹:III
추천 공급업체
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd